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molecular formula C9H18O2S B8339189 Ethyl 2-(isopropylthio)-2-methylpropionate

Ethyl 2-(isopropylthio)-2-methylpropionate

Cat. No. B8339189
M. Wt: 190.31 g/mol
InChI Key: ZVESOFDKBWQQCE-UHFFFAOYSA-N
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Patent
US07615661B2

Procedure details

Ethyl 2-bromoisobutyrate (100 g, 0.513 mole), 2-propanethiol (42.95 g, 0.564 mole), potassium hydroxide (36.0 g, 0.564 mole), ethyl alcohol (200 g) were combined and reaction mixture was refluxed for three hours prior to quenching. Crude yield: 74.7%, distilled yield: 61.7%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
42.95 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:10][CH:11]([SH:13])[CH3:12].[OH-].[K+]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[C:2]([S:13][CH:11]([CH3:12])[CH3:10])([CH3:9])[CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Two
Name
Quantity
42.95 g
Type
reactant
Smiles
CC(C)S
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quenching
DISTILLATION
Type
DISTILLATION
Details
Crude yield: 74.7%, distilled yield: 61.7%

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)(C)SC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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